Duplex Destabilization: Quantified Tm Reduction Compared to m4C
N,N-Dimethyl-2'-O-methylcytidine (m42C) significantly reduces RNA duplex thermal stability relative to N4-monomethylcytidine (m4C) and unmodified cytidine. While m4C retains near-native C:G pairing stability, the N4,N4-dimethyl group of m42C disrupts Watson-Crick pairing, shifting the conformation to a wobble-like pattern [1].
| Evidence Dimension | RNA duplex thermal stability (Tm change) |
|---|---|
| Target Compound Data | m42C modification significantly decreases duplex stability |
| Comparator Or Baseline | m4C (N4-methylcytidine): retains regular C:G pairing with relatively small effect on stability; Unmodified C:G pair: baseline stability |
| Quantified Difference | m42C disrupts C:G pair and significantly decreases duplex stability; m4C has minimal effect |
| Conditions | RNA oligonucleotide duplexes in UV-melting temperature (Tm) measurements; X-ray crystallography; molecular dynamics simulations |
Why This Matters
Researchers designing RNA constructs with intentionally reduced duplex stability or altered base-pairing specificity must select m42C over m4C or 2'-O-methylcytidine.
- [1] Mao S, Sekula B, Ruszkowski M, et al. Base pairing, structural and functional insights into N4-methylcytidine (m4C) and N4,N4-dimethylcytidine (m42C) modified RNA. Nucleic Acids Res. 2020 Oct 9;48(18):10087-10100. View Source
